2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol
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Overview
Description
2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol is a chemical compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . This compound is characterized by the presence of an oxane ring substituted with an aminomethyl group and a propan-2-ol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol typically involves the reaction of oxane derivatives with aminomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the optimization of reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while substitution reactions can produce various substituted oxane compounds .
Scientific Research Applications
2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The oxane ring provides structural stability and contributes to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol: This compound has a similar structure but with an ethan-1-ol moiety instead of propan-2-ol.
2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol: This compound features an oxyethanol group in place of the propan-2-ol moiety.
Uniqueness
2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable for various research applications .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[4-(aminomethyl)oxan-4-yl]propan-2-ol |
InChI |
InChI=1S/C9H19NO2/c1-8(2,11)9(7-10)3-5-12-6-4-9/h11H,3-7,10H2,1-2H3 |
InChI Key |
LEDSXPRTQQWZHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCOCC1)CN)O |
Origin of Product |
United States |
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